Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-
Description
The compound "Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-" is a halogenated and nitro-substituted benzenesulfonyl fluoride derivative. The target compound’s molecular formula is inferred as C₁₆H₁₀Cl₂FNO₄S (molecular weight ≈ 402.22 g/mol), with substituents at the 2-chloro and 5-[(2-chloro-4-nitrophenoxy)methyl] positions.
Properties
CAS No. |
30885-47-3 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-3-1-8(5-13(10)23(16,20)21)7-22-12-4-2-9(17(18)19)6-11(12)15/h1-6H,7H2 |
InChI Key |
MFPPRPXTQPJLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Intermediate Preparation
Synthesis of 2-Chloro-4-Nitrophenol
The phenoxy moiety of the target compound originates from 2-chloro-4-nitrophenol, synthesized via nitration of 2-chlorophenol. Nitration is achieved using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C, directing the nitro group to the para position relative to the hydroxyl group. The reaction proceeds as follows:
$$
\text{2-Chlorophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0-5^\circ \text{C}} \text{2-Chloro-4-nitrophenol}
$$
Key considerations include maintaining low temperatures to minimize polysubstitution and careful acid quenching to isolate the product.
Preparation of 5-(Chloromethyl)-2-Chlorobenzenesulfonyl Fluoride
The benzenesulfonyl fluoride backbone is constructed through sequential sulfonation, chlorination, and fluorination:
Step 1: Sulfonation of 2-Chlorotoluene
2-Chlorotoluene undergoes sulfonation with fuming sulfuric acid to yield 2-chloro-5-methylbenzenesulfonic acid. The methyl group directs sulfonation to the para position, forming the sulfonic acid intermediate.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) to form 2-chloro-5-methylbenzenesulfonyl chloride:
$$
\text{2-Chloro-5-methylbenzenesulfonic acid} + \text{PCl}_5 \rightarrow \text{2-Chloro-5-methylbenzenesulfonyl chloride}
$$
Step 3: Fluorination to Sulfonyl Fluoride
The sulfonyl chloride is converted to the corresponding fluoride using potassium fluoride ($$ \text{KF} $$) in acetonitrile with 18-crown-6 as a phase-transfer catalyst:
$$
\text{2-Chloro-5-methylbenzenesulfonyl chloride} + \text{KF} \xrightarrow{\text{18-crown-6, CH}_3\text{CN}} \text{2-Chloro-5-methylbenzenesulfonyl fluoride}
$$
This step achieves yields exceeding 90% under anhydrous conditions at 120°C.
Step 4: Chlorination of the Methyl Group
Radical chlorination using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) and azobisisobutyronitrile (AIBN) introduces the chloromethyl group:
$$
\text{2-Chloro-5-methylbenzenesulfonyl fluoride} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN, } \Delta} \text{5-(Chloromethyl)-2-chlorobenzenesulfonyl fluoride}
$$
Coupling of Intermediates
The final step involves nucleophilic substitution between 5-(chloromethyl)-2-chlorobenzenesulfonyl fluoride and 2-chloro-4-nitrophenol. Conducted in dimethylformamide (DMF) with potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base, the reaction proceeds at 80°C for 12–24 hours:
$$
\text{5-(Chloromethyl)-2-chlorobenzenesulfonyl fluoride} + \text{2-Chloro-4-nitrophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization Insights :
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion.
- Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but require careful monitoring to prevent decomposition.
- Catalysis : Phase-transfer catalysts (e.g., benzyltrimethylammonium chloride) improve interfacial reactivity in biphasic systems.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance scalability and safety. For example, fluorination with $$ \text{KF} $$ is conducted in tubular reactors at 150°C, achieving 95% conversion with residence times under 10 minutes.
Purification Techniques
- Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate and water.
- Column Chromatography : Silica gel with dichloromethane/methanol (30:1) eluent isolates the target compound.
- Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for pharmaceutical applications.
Analytical Characterization
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ : Key signals include aromatic protons adjacent to electron-withdrawing groups ($$ \delta = 8.2–8.6 $$ ppm) and methylene bridges ($$ \delta = 4.5–5.0 $$ ppm).
- $$ ^{13}\text{C NMR} $$ : Sulfonyl fluoride carbons appear at $$ \delta = 115–120 $$ ppm.
- IR Spectroscopy : Strong absorptions at 1370 cm$$ ^{-1} $$ (S=O) and 850 cm$$ ^{-1} $$ (C-F) confirm functional groups.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at $$ m/z = 380.176 $$ [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}8\text{Cl}2\text{FNO}5\text{S} $$.
Challenges and Mitigation Strategies
Regioselectivity in Nitration and Chlorination
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chloro and sulfonyl fluoride groups, the compound can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and sulfonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenoxy Compounds: From nucleophilic substitution reactions.
Oxidized Sulfonyl Compounds: From oxidation reactions.
Scientific Research Applications
2-Chloro-5-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The target compound’s substituents—chloro, nitro, and a phenoxymethyl group—distinguish it from analogs. Below is a comparative analysis of key compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
- The phenoxymethyl group introduces steric bulk compared to simpler analogs like AEBSF .
- Linkage Variations: CAS 31368-28-2 replaces the phenoxymethyl group with a conjugated butadienyl chain, which may alter electronic properties and binding affinity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride?
- Methodology :
- Step 1 : Introduce the phenoxy group via nucleophilic aromatic substitution (NAS) using 2-chloro-4-nitrophenol and a chloromethyl intermediate.
- Step 2 : Sulfonylation with benzenesulfonyl chloride, followed by fluorination using potassium fluoride (KF) in acetonitrile with 18-crown-6 as a phase-transfer catalyst. This method achieves >90% yield under anhydrous conditions .
- Optimization : Control exothermic reactions by gradual KF addition and ensure rigorous drying of solvents.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (e.g., deshielded signals for nitro and chloro groups at δ 7.5-8.5 ppm) .
- FT-IR : Peaks at 1370-1400 cm⁻¹ (S=O stretch) and 850 cm⁻¹ (C-F stretch) confirm the sulfonyl fluoride group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.97) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the compound’s reactivity in biochemical assays?
- Mechanistic Insight :
- The nitro group enhances electrophilicity of the sulfonyl fluoride, accelerating covalent binding to serine proteases. Comparative studies show a 3-fold increase in inhibition kinetics compared to non-nitro analogs .
- Experimental Design : Use stopped-flow kinetics or fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to measure reaction rates under varying pH and temperature .
Q. What strategies prevent hydrolysis of the sulfonyl fluoride group during aqueous-phase applications?
- Mitigation Approaches :
- Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to minimize water contact .
- pH Control : Maintain pH <7 to slow hydrolysis; buffers like citrate (pH 5.0) reduce degradation by 80% .
- Moisture Scavengers : Molecular sieves or anhydrous MgSO₄ improve stability during synthesis .
Q. How can discrepancies in reported stability data under different storage conditions be resolved?
- Resolution Strategy :
- Conduct systematic stability studies under controlled humidity (RH) and temperature. Data from related sulfonyl fluorides show:
| Condition | Degradation Rate (%) | Reference |
|---|---|---|
| 2-8°C, desiccated | <5 (6 months) | |
| 25°C, 50% RH | 50 (2 weeks) |
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Application :
- Acts as a covalent inhibitor of serine hydrolases (e.g., trypsin, chymotrypsin). Activity is quantified via IC50 assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Reported IC50 values for analogs range from 10–100 nM .
- Troubleshooting : Pre-incubate the inhibitor with the enzyme to ensure complete binding before substrate addition .
Key Considerations for Experimental Design
- Hazard Mitigation : The compound’s nitro and chloro groups may confer toxicity. Follow protocols for handling irritants (e.g., PPE, fume hoods) as per hazard assessments .
- Synthetic Challenges : Steric hindrance from the [(2-chloro-4-nitrophenoxy)methyl] group may reduce reaction efficiency. Use bulky base catalysts (e.g., NaH) for NAS steps, as seen in benzyloxy-group syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
